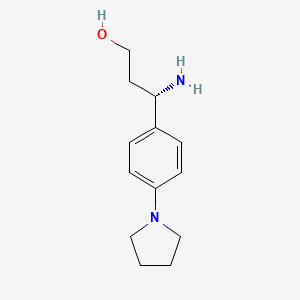
(3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The amino group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Step 3: Attachment of the Pyrrolidinyl and Phenyl Groups
- The pyrrolidinyl and phenyl groups can be attached through nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL may involve optimized versions of the laboratory synthesis routes, focusing on cost-efficiency, scalability, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance production efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from chiral precursors or using chiral catalysts to ensure the correct stereochemistry.
-
Step 1: Formation of the Propanol Backbone
- Starting with a suitable aldehyde or ketone, the propanol backbone can be constructed through reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions to modify the amino or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be used to replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: Palladium catalysts, boronic acids for Suzuki coupling
Major Products
Oxidation Products: Ketones or aldehydes
Reduction Products: Amines or alcohols with modified functional groups
Substitution Products: Compounds with new functional groups replacing the original amino or hydroxyl groups
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL depends on its specific interactions with molecular targets. It may act by binding to receptors, enzymes, or other proteins, modulating their activity and triggering downstream biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-phenylpropan-1-OL: Lacks the pyrrolidinyl group, making it less sterically hindered.
(3S)-3-Amino-3-(4-methylphenyl)propan-1-OL: Contains a methyl group instead of the pyrrolidinyl group, affecting its chemical reactivity and biological activity.
Uniqueness
(3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is unique due to the presence of the pyrrolidinyl group, which can enhance its binding affinity and specificity for certain molecular targets, potentially leading to unique pharmacological properties.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O/c14-13(7-10-16)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,13,16H,1-2,7-10,14H2/t13-/m0/s1 |
Clé InChI |
AWPBEZOTPHPNID-ZDUSSCGKSA-N |
SMILES isomérique |
C1CCN(C1)C2=CC=C(C=C2)[C@H](CCO)N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)

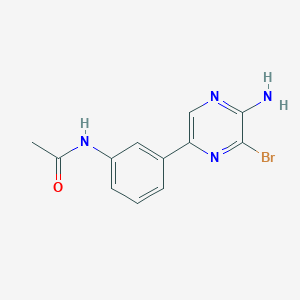
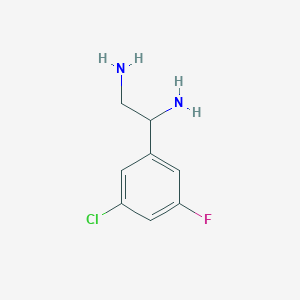
![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
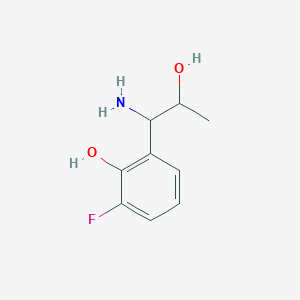
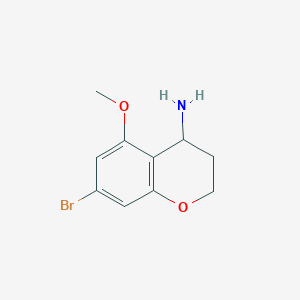
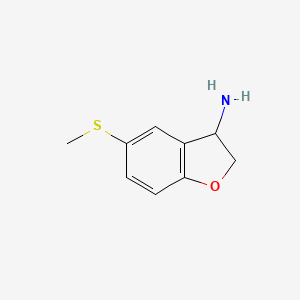
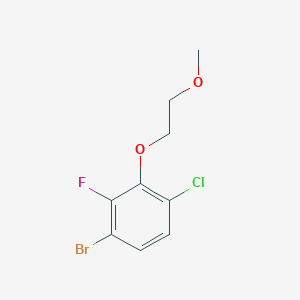
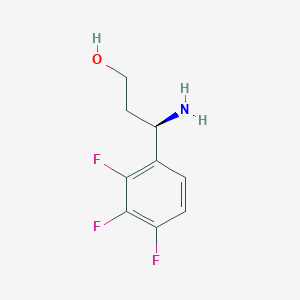



![6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
